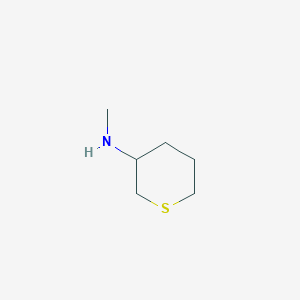

N-Methyltetrahydro-2H-thiopyran-3-amine

Description

Properties

Molecular Formula |

C6H13NS |

|---|---|

Molecular Weight |

131.24 g/mol |

IUPAC Name |

N-methylthian-3-amine |

InChI |

InChI=1S/C6H13NS/c1-7-6-3-2-4-8-5-6/h6-7H,2-5H2,1H3 |

InChI Key |

AQPKQBNJFBCYJU-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCCSC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyltetrahydro-2H-thiopyran-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction of thioglycolic acid derivatives with α,β-unsaturated carbonyl compounds . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyltetrahydro-2H-thiopyran-3-amine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride (NaH), and a suitable solvent like dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Various amine derivatives.

Substitution: Substituted thiopyran derivatives.

Scientific Research Applications

N-Methyltetrahydro-2H-thiopyran-3-amine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyltetrahydro-2H-thiopyran-3-amine involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiopyran ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds.

Comparison with Similar Compounds

Substituent Variations in Thiopyran-3-amine Derivatives

Key Compounds and Properties:

Findings:

- Alkoxy Substituents: Methoxy (C₉H₁₉NOS) and ethoxy (C₁₀H₂₁NOS) groups increase molecular weight and modulate solubility.

- Aromatic Substituents : The 2-iodophenyl group (C₁₁H₁₄INS) introduces steric bulk and heavy atom effects, which may enhance X-ray crystallography utility or radiopharmaceutical labeling .

- Heteroatom Effects : Thiopyran (S) vs. pyran (O) rings exhibit differences in electronic density and hydrogen bonding. Sulfur’s larger atomic size reduces ring strain but may increase susceptibility to oxidation compared to oxygen analogs .

Comparison with Pyran-3-amine Derivatives

Pyran-based analogs, such as (2R,3S)-N-methyl-2-phenyltetrahydro-2H-pyran-3-amine (C₁₂H₁₇NO, molecular weight ~191.27 g/mol), highlight the role of oxygen vs. sulfur:

Complex N-Substituted Derivatives in Patented Compounds

Examples from European patents (e.g., C₂₆H₃₈N₂O₂, molecular weight 411.1) feature cyclopentyl and piperazine substituents:

- Steric and Functional Effects : Bulky substituents like isopropyl and trifluoromethyl groups (e.g., C₂₅H₃₆F₃N₃O₂, molecular weight 468.2) enhance target selectivity but may reduce oral bioavailability .

- Synthetic Flexibility : Reductive amination and palladium-catalyzed hydrogenation are common methods for introducing N-methyl and aryl groups .

Biological Activity

N-Methyltetrahydro-2H-thiopyran-3-amine (also referred to as MTHA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with MTHA, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₃N₁S

- Molar Mass : 143.25 g/mol

- Structure : MTHA features a tetrahydrothiopyran ring, which contributes to its unique biological properties.

MTHA's biological activity is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : MTHA has been shown to inhibit specific enzymes that are crucial for cellular processes. For instance, it may interact with enzymes involved in metabolic pathways, leading to altered cellular metabolism.

- Receptor Modulation : Preliminary studies suggest that MTHA can modulate receptor activity, particularly in the context of neurotransmitter systems. This modulation may influence neuronal signaling and has implications for neuropharmacology.

- Antimicrobial Activity : Some research indicates that MTHA exhibits antimicrobial properties against certain bacterial strains, although detailed studies are required to establish its efficacy and mechanism.

In Vitro Studies

- Antimicrobial Efficacy : In vitro assays have demonstrated that MTHA possesses antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 64 µg/mL to 128 µg/mL depending on the strain and conditions tested.

In Vivo Studies

- Neuropharmacological Effects : Animal models have been utilized to assess the neuropharmacological effects of MTHA. Preliminary findings suggest potential anxiolytic and antidepressant-like effects, warranting further investigation into its therapeutic potential in mood disorders.

Case Studies

-

Case Study on Antimicrobial Resistance :

- A study evaluated the effectiveness of MTHA in combination with traditional antibiotics against resistant strains of bacteria. The combination therapy showed enhanced efficacy compared to antibiotics alone, suggesting a synergistic effect.

-

Neuropharmacological Research :

- In a controlled study involving rodents, MTHA administration resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. These findings support the hypothesis that MTHA may have anxiolytic properties.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.